molecular formula C21H13N5O2 B12903969 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B12903969
M. Wt: 367.4 g/mol
InChI Key: RWBVPDSDMICNNS-UHFFFAOYSA-N
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Description

2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine core substituted with two 1,2,4-oxadiazole rings at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dicarboxypyridine with amidoximes in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole rings .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, oxadiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which is involved in cancer progression .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A simpler analog with similar biological activities.

    1,3,4-Oxadiazole: Another isomer with distinct chemical properties.

    1,2,5-Oxadiazole: Known for its use in energetic materials.

Uniqueness: 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its dual oxadiazole substitution on a pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics .

Properties

Molecular Formula

C21H13N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-phenyl-5-[6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H13N5O2/c1-3-8-14(9-4-1)18-23-20(27-25-18)16-12-7-13-17(22-16)21-24-19(26-28-21)15-10-5-2-6-11-15/h1-13H

InChI Key

RWBVPDSDMICNNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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